molecular formula C9H14N2O B13039839 (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13039839
M. Wt: 166.22 g/mol
InChI Key: FEYNEJSEBGSCJI-SECBINFHSA-N
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Description

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-methoxybenzaldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride. This step yields (1S)-1-(3-Methoxyphenyl)ethanamine.

    Amine Protection: The primary amine group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

    Nitration and Reduction: The protected amine is then nitrated to introduce a nitro group, which is subsequently reduced to form the diamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of (1S)-1-(3-Hydroxyphenyl)ethane-1,2-diamine.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: (1S)-1-(3-Hydroxyphenyl)ethane-1,2-diamine.

    Reduction: (1S)-1-(3-Aminophenyl)ethane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of amine-containing compounds with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (1S)-1-(3-Hydroxyphenyl)ethane-1,2-diamine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1S)-1-(3-Aminophenyl)ethane-1,2-diamine: Similar structure but with an amino group instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group in (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1

InChI Key

FEYNEJSEBGSCJI-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CN)N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)N

Origin of Product

United States

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